molecular formula C12H14O2 B14799658 (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid

Cat. No.: B14799658
M. Wt: 190.24 g/mol
InChI Key: XAUUADVNCIAJNT-KTKRTIGZSA-N
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Description

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group and a p-tolyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the use of microwave-assisted techniques can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid is unique due to its specific combination of methyl and p-tolyl groups, which influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(Z)-2-methyl-3-(4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-9-

InChI Key

XAUUADVNCIAJNT-KTKRTIGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(/C)\C(=O)O)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C)C(=O)O)C

Origin of Product

United States

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